molecular formula C19H24N2OS B2966382 2-cyclohexyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide CAS No. 863512-68-9

2-cyclohexyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

Cat. No.: B2966382
CAS No.: 863512-68-9
M. Wt: 328.47
InChI Key: FTUNDHQMZBQXSK-UHFFFAOYSA-N
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Description

2-Cyclohexyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is a synthetic small molecule characterized by a central acetamide scaffold. The molecule features a cyclohexyl group attached to the carbonyl carbon of the acetamide moiety, while the nitrogen atom is linked via a two-carbon ethyl chain to a 2-phenyl-substituted 1,3-thiazole ring.

Properties

IUPAC Name

2-cyclohexyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c22-18(13-15-7-3-1-4-8-15)20-12-11-17-14-23-19(21-17)16-9-5-2-6-10-16/h2,5-6,9-10,14-15H,1,3-4,7-8,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUNDHQMZBQXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NCCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves the formation of the thiazole ring followed by the introduction of the cyclohexyl and phenyl groups. One common method involves the reaction of 2-aminothiazole with phenylacetic acid under acidic conditions to form the thiazole ring. The cyclohexyl group is then introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-cyclohexyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial or antitumor activity. The compound may also interfere with cellular pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several acetamide derivatives, particularly those containing the 1,3-thiazole ring system. Below is a comparative analysis of its structural and functional attributes relative to key analogs:

Structural Comparison

Compound Name Substituent on Acetamide Thiazole Modification Molecular Weight (g/mol) Key Features References
2-cyclohexyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide Cyclohexyl 2-Phenyl Not reported High lipophilicity; potential for membrane permeability -
2,2,2-Trifluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide Trifluoromethyl 2-Phenyl 300.30 Enhanced metabolic stability due to fluorine substituents
2-phenoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide Phenoxy 2-Phenyl 338.43 Increased aromaticity; possible π-π interactions
Mirabegron (2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide) 4-(Aminoethylphenyl) 2-Amino, 4-hydroxy-phenethyl 396.51 β3-adrenergic agonist; clinical use in overactive bladder syndrome
N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide 4-Chlorophenyl Benzothiazole (6-ethoxy) Not reported Structural divergence; benzothiazole core with halogen substitution

Functional and Pharmacological Insights

  • Receptor Interactions: Mirabegron () demonstrates that substituents on the acetamide and thiazole rings critically influence receptor selectivity. Its 2-amino-thiazole and hydroxy-phenethyl groups are pivotal for β3-adrenoceptor agonism, whereas the target compound’s cyclohexyl group may favor interactions with hydrophobic receptor pockets.
  • Metabolic Stability : The trifluoromethyl analog () benefits from fluorine’s electron-withdrawing effects, which may resist oxidative metabolism. In contrast, the cyclohexyl group could undergo cytochrome P450-mediated hydroxylation.

Biological Activity

2-Cyclohexyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is a thiazole derivative notable for its diverse biological activities. Thiazoles are recognized for their roles in medicinal chemistry due to their ability to interact with various biological targets, leading to antibacterial, antifungal, anti-inflammatory, and antitumor effects. This article reviews the biological activity of this compound based on synthesized data and case studies.

The compound can be described by the following chemical information:

PropertyDetails
IUPAC Name This compound
CAS Number 863512-68-9
Molecular Formula C19H24N2OS
Molecular Weight 336.47 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The thiazole ring is known to inhibit enzyme activity, leading to various pharmacological effects including:

  • Antibacterial Activity : The compound exhibits significant inhibition against bacterial strains by disrupting cell wall synthesis.
  • Antifungal Activity : It has demonstrated efficacy against fungal pathogens by interfering with ergosterol biosynthesis.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
  • Antitumor Properties : Mechanistically, it may induce apoptosis in cancer cells through the inhibition of specific signaling pathways.

Biological Activity Studies

Several studies have evaluated the biological activity of thiazole derivatives similar to this compound.

Antimicrobial Activity

Research has shown that thiazole derivatives possess strong antimicrobial properties. For instance, a study indicated that modifications in the thiazole structure significantly affect its antibacterial potency against strains like Escherichia coli and Staphylococcus aureus .

Case Study: Antifungal Efficacy

A series of derivatives were tested for antifungal activity against Candida albicans. The results demonstrated that compounds with similar structural features to this compound showed IC50 values ranging from 5 to 15 µg/mL, indicating potent antifungal activity .

Structure-Activity Relationship (SAR)

The structure of thiazole derivatives plays a crucial role in their biological activity. Key findings from SAR studies include:

  • Substituent Effects : Electron-withdrawing groups at the ortho position of the phenyl ring enhance antibacterial activity.
  • Ring Modifications : Alterations in the thiazole ring can lead to improved potency against specific pathogens .
  • Chain Length : The length of the alkyl chain connecting the thiazole moiety also influences bioactivity.

Summary of Findings

Biological ActivityObserved EffectsReferences
AntibacterialEffective against E. coli, S. aureus
AntifungalInhibition of C. albicans growth
Anti-inflammatoryReduction in cytokine levels
AntitumorInduction of apoptosis in cancer cell lines

Q & A

Q. Advanced Consideration :

  • Mechanistic studies : Probe thiazole-mediated enzyme inhibition (e.g., DNA gyrase for antimicrobial activity) via molecular docking or thermal shift assays .
  • Orthogonal assays : Address false positives in cytotoxicity by combining apoptosis markers (Annexin V/PI) with metabolic assays .

How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?

Answer:

  • ADMET prediction : Tools like SwissADME predict logP, solubility, and CYP450 interactions. For example, the cyclohexyl group may increase lipophilicity, requiring PEGylation for aqueous solubility .
  • Docking simulations : Map interactions with target proteins (e.g., EGFR kinase) to prioritize derivatives with stronger binding energies .
  • Dynamic simulations : Molecular dynamics (MD) assess stability of ligand-protein complexes over time, identifying residues critical for binding .

What strategies mitigate inconsistencies in bioactivity data across different research groups?

Answer:

  • Standardized protocols : Adopt uniform assay conditions (e.g., cell line passage number, serum concentration) to reduce variability .
  • Synthetic validation : Replicate synthesis using peer-reviewed methods (e.g., EDC.HCl coupling ) and characterize intermediates via HPLC-MS.
  • Meta-analysis : Compare data with structurally similar compounds (e.g., 2-(2,4-dichlorophenyl)acetamide derivatives ) to identify trends in substituent effects.

How does the compound’s stereochemistry impact its biological activity, and how can this be controlled during synthesis?

Answer:

  • Chiral centers : The cyclohexyl group may adopt chair conformations affecting binding pocket accessibility. Use chiral HPLC or X-ray crystallography to resolve enantiomers .
  • Stereoselective synthesis : Employ asymmetric catalysis (e.g., Evans auxiliaries) or chiral amines to control configuration at critical positions .

What are the best practices for storing and handling this compound to ensure stability in long-term studies?

Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .
  • Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

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